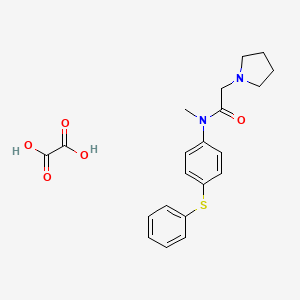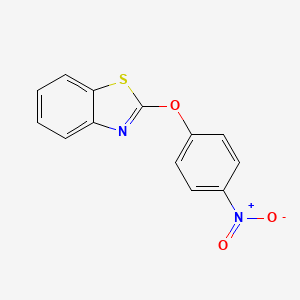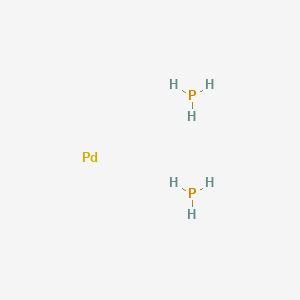![molecular formula C21H21ClN2O4 B14445747 Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate CAS No. 76578-39-7](/img/structure/B14445747.png)
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate is a chemical compound that belongs to the class of aromatic ethers and quinoxaline derivatives It is characterized by the presence of a butyl ester group attached to a phenoxypropanoic acid moiety, which is further substituted with a 6-chloroquinoxalin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate typically involves the esterification of 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to its dihydro derivatives.
Substitution: The chloro group in the quinoxaline ring can be substituted with nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amino or thiol-substituted quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: An ethyl ester analog with similar chemical properties.
Quizalofop-P-ethyl: A proherbicide used to control grass weeds, structurally related to Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate.
Uniqueness
This compound is unique due to its butyl ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl ester analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
76578-39-7 |
|---|---|
Molekularformel |
C21H21ClN2O4 |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
butyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C21H21ClN2O4/c1-3-4-11-26-21(25)14(2)27-16-6-8-17(9-7-16)28-20-13-23-19-12-15(22)5-10-18(19)24-20/h5-10,12-14H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
GCIFBKFBVYLJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane](/img/structure/B14445665.png)
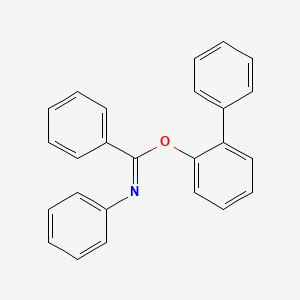
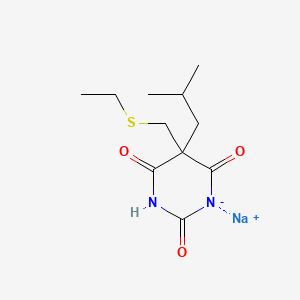
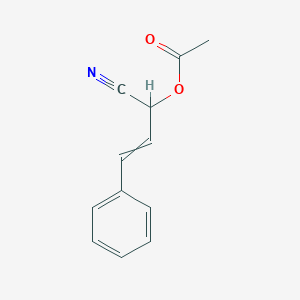
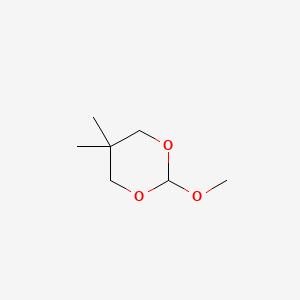
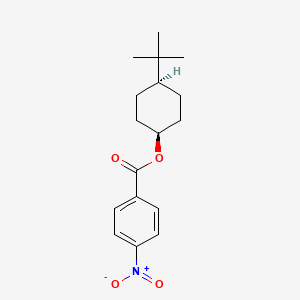
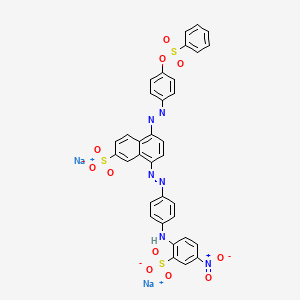
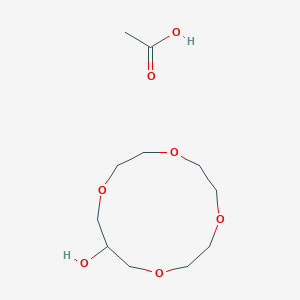
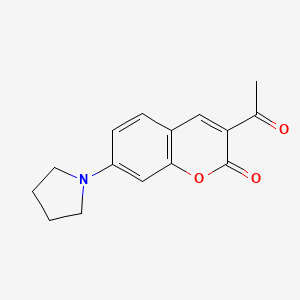
![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
